molecular formula C22H15Br B2775524 1-(4'-Bromo-[1,1'-biphenyl]-3-yl)naphthalene CAS No. 1268954-77-3

1-(4'-Bromo-[1,1'-biphenyl]-3-yl)naphthalene

Cat. No.: B2775524
CAS No.: 1268954-77-3
M. Wt: 359.266
InChI Key: AITBCZBEWHFDDB-UHFFFAOYSA-N
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Description

1-(4’-Bromo-[1,1’-biphenyl]-3-yl)naphthalene is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of a bromine atom attached to the biphenyl structure, which is further connected to a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4’-Bromo-[1,1’-biphenyl]-3-yl)naphthalene typically involves the bromination of biphenyl derivatives followed by coupling with naphthalene. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to introduce the bromine atom into the biphenyl structure. The brominated biphenyl is then coupled with naphthalene using palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.

Industrial Production Methods: In an industrial setting, the production of 1-(4’-Bromo-[1,1’-biphenyl]-3-yl)naphthalene may involve large-scale bromination and coupling processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(4’-Bromo-[1,1’-biphenyl]-3-yl)naphthalene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify the existing structure.

    Reduction Reactions: Reduction of the compound can lead to the removal of the bromine atom or the reduction of other functional groups present in the molecule.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted biphenyl-naphthalene derivatives, while oxidation can introduce hydroxyl or carbonyl groups.

Scientific Research Applications

1-(4’-Bromo-[1,1’-biphenyl]-3-yl)naphthalene has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 1-(4’-Bromo-[1,1’-biphenyl]-3-yl)naphthalene involves its interaction with specific molecular targets and pathways. The bromine atom and the biphenyl-naphthalene structure play a crucial role in its reactivity and binding affinity. The compound can participate in electrophilic aromatic substitution reactions, where the aromatic rings act as electron-rich sites for electrophilic attack. Additionally, the presence of the bromine atom can influence the compound’s electronic properties and its interactions with other molecules.

Comparison with Similar Compounds

    1-Bromonaphthalene: Similar in structure but lacks the biphenyl moiety.

    4-Bromo-1-naphthol: Contains a hydroxyl group in addition to the bromine atom.

    1-(4-Bromophenyl)naphthalene: Similar biphenyl-naphthalene structure but with different substitution patterns.

Uniqueness: 1-(4’-Bromo-[1,1’-biphenyl]-3-yl)naphthalene is unique due to its specific substitution pattern and the presence of both biphenyl and naphthalene moieties. This combination imparts distinct electronic and steric properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

1-[3-(4-bromophenyl)phenyl]naphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15Br/c23-20-13-11-16(12-14-20)18-7-3-8-19(15-18)22-10-4-6-17-5-1-2-9-21(17)22/h1-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AITBCZBEWHFDDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CC=CC(=C3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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